2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-3-5-1-4-2-6(8(11)12)9-7(4)13-5/h1-3,9H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMHPOROOBMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(N2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58963-45-4 | |
| Record name | 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature . This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates. Further hydrolysis of the obtained carboxylates with lithium hydroxide provides the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Carboxy-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.
Reduction: 2-Hydroxymethyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activity, making it a candidate for drug discovery and development.
Medicine: It has been investigated for its potential as an inhibitor of various enzymes and receptors, including glycogen phosphorylase and histone lysine demethylase.
Industry: The compound is used in the development of organic electronic materials and organic photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an inhibitor of glycogen phosphorylase, which plays a crucial role in glycogen metabolism . The compound binds to the active site of the enzyme, preventing the conversion of glycogen to glucose-1-phosphate. Additionally, it has been shown to inhibit histone lysine demethylase, affecting gene expression and epigenetic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Thieno-Pyrrole Carboxylic Acids
Halogen-Substituted Derivatives
- 2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic Acid (C₇H₄ClNO₂S, MW: 201.63 g/mol) Structure: Chlorine replaces the formyl group at position 2. Properties: Higher solubility in organic solvents due to reduced polarity. Applications: Marketed for life sciences research (e.g., as an aldose reductase inhibitor precursor) . Synthesis: Likely involves halogenation of the parent thieno-pyrrole scaffold.
Ester Derivatives
- Methyl 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₀H₇NO₄S, MW: 237.2 g/mol) Structure: Carboxylic acid is esterified to a methyl group. Properties: Enhanced lipophilicity compared to the carboxylic acid form. Availability: Purity ≥95%, though production is discontinued in some suppliers .
Core Modifications: Furan vs. Thiophene Analogs
- 6H-Furo[2,3-b]pyrrole-5-carboxylic Acid, Methyl Ester (C₈H₇NO₃, MW: 179.15 g/mol) Structure: Thiophene replaced with furan. Reactivity: Reduced sulfur-mediated electrophilicity compared to thieno derivatives. Applications: Explored as intermediates in organic synthesis .
Amino and Alkyl-Substituted Derivatives
- Ethyl 4-Amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₁H₁₄N₂O₂S, MW: 262.3 g/mol) Structure: Amino and methyl groups at positions 4 and 2/3. Applications: Used in medicinal chemistry for combinatorial library synthesis .
- Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate (C₁₉H₁₈F₃NO₂S, MW: 381.4 g/mol) Structure: Bulky trifluoromethylbenzyl substituent enhances steric hindrance.
Comparative Data Table
Biological Activity
2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is part of the thieno[2,3-b]pyrrole class, known for diverse applications in drug discovery and material science. Recent studies have highlighted its inhibitory effects on various enzymes and receptors, suggesting a promising role in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 199.21 g/mol. Its structure features a formyl group at the 2-position, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇NO₃S |
| Molecular Weight | 199.21 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H7NO3S |
| SMILES | C=O.C1=CC2=C(N1)SC(=C2)C(=O)O |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been identified as an inhibitor of glycogen phosphorylase, which plays a critical role in glycogen metabolism. This inhibition can lead to altered glucose homeostasis, making it a candidate for conditions like diabetes.
Biological Activity
Recent research has shown that this compound exhibits significant biological activities:
-
Enzyme Inhibition :
- It has been reported to inhibit D-amino acid oxidase (DAO), which is involved in the metabolism of D-amino acids. This inhibition could have implications for neurological disorders where D-amino acids play a role .
- The structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring enhance its inhibitory potency against DAO .
- Antimicrobial Activity :
- Cytotoxicity :
Inhibition of D-amino Acid Oxidase
A study explored the inhibition of DAO by thiophene carboxylic acids, including derivatives similar to this compound. The results indicated that compounds with specific substitutions on the thiophene ring exhibited potent inhibition, highlighting the importance of structural modifications in enhancing biological activity .
Antitubercular Activity
Another investigation focused on pyrrole derivatives designed based on structural insights from enzyme targets related to tuberculosis. Compounds derived from similar scaffolds demonstrated significant anti-TB activity and low cytotoxicity, suggesting that modifications to the thieno[2,3-b]pyrrole structure could yield effective antitubercular agents .
Q & A
Q. What are the key synthetic routes for 2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, and how can purity be optimized?
The synthesis typically involves functionalization of the thieno-pyrrole core. A common approach starts with methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate (95% purity, C₁₁H₁₄FN), where the methyl ester is hydrolyzed under basic conditions to yield the carboxylic acid . Alternative routes include direct formylation of 6H-thieno[2,3-b]pyrrole-5-carboxylic acid derivatives using Vilsmeier-Haack or Duff reactions. Purity optimization requires HPLC or column chromatography, validated by NMR and mass spectrometry to confirm structural integrity (e.g., CAS 332099-46-4 for the 2-formyl derivative) .
Q. How is the molecular structure of this compound validated, and what analytical techniques resolve data contradictions?
Structural validation employs:
- NMR : To confirm the presence of the formyl group (δ ~9.5–10.0 ppm for aldehyde protons) and carboxylic acid (broad peak at δ ~12–13 ppm).
- Mass spectrometry : Exact mass analysis (e.g., expected [M+H]⁺ for C₉H₅NO₃S: 208.01) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related halogenated analogs (e.g., 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid, PDB ID 5LA) . Contradictions in spectral data (e.g., unexpected coupling patterns) are addressed by comparing experimental results with computational simulations (DFT or molecular modeling) .
Advanced Research Questions
Q. How does the formyl group influence reactivity in cross-coupling or bioconjugation reactions?
The formyl group serves as an electrophilic site for nucleophilic additions (e.g., Schiff base formation with amines) or as a precursor for further functionalization (e.g., reduction to hydroxymethyl groups). Its electron-withdrawing nature enhances the acidity of the pyrrole NH, facilitating metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids). Computational studies (e.g., Fukui indices) predict reactivity at the formyl and carboxylic acid groups, guiding selective modifications .
Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?
Molecular docking and MD simulations model binding to active sites, leveraging structural analogs like pyrroline-5-carboxylic acid (a substrate in 2-AP biosynthesis) . Pharmacophore mapping identifies key interactions:
- The carboxylic acid may coordinate metal ions (e.g., Zn²⁺ in enzymatic active sites).
- The thieno-pyrrole core engages in π-π stacking with aromatic residues.
Free energy calculations (MM-PBSA/GBSA) quantify binding affinities, validated by enzymatic assays (e.g., inhibition of proline oxidase or decarboxylases) .
Q. How can spectroscopic and crystallographic data resolve ambiguities in tautomeric forms?
The compound may exhibit tautomerism between the 6H-thieno[2,3-b]pyrrole and alternative ring-opened forms. IR spectroscopy identifies characteristic C=O (carboxylic acid: ~1700 cm⁻¹) and C=O (formyl: ~1680 cm⁻¹) stretches. X-ray crystallography of derivatives (e.g., 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, CAS 841222-62-6) confirms the dominant tautomer in the solid state . Solution-phase equilibria are studied via variable-temperature NMR .
Methodological Considerations
Q. What strategies mitigate challenges in synthesizing halogenated analogs (e.g., 2-chloro derivatives)?
Halogenation (e.g., using NCS or SO₂Cl₂) requires controlled conditions to avoid overhalogenation. For 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (CAS 343566-57-4), regioselectivity is achieved by directing groups (e.g., ester protection of the carboxylic acid). Post-synthetic deprotection (e.g., TFA hydrolysis) yields the target compound. Purity is verified via LC-MS and elemental analysis .
Q. How can tert-butyl ester protection improve synthetic yields?
Tert-butyl esters (e.g., tert-butoxycarbonyl derivatives) stabilize the carboxylic acid during harsh reactions (e.g., Friedel-Crafts alkylation). Flow microreactor systems enable efficient Boc protection/deprotection, minimizing side reactions . After synthesis, acidic cleavage (e.g., HCl/dioxane) regenerates the free carboxylic acid with >95% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
